4-Bromo-2-iodo-1-(methoxymethoxy)benzene
Description
Chemical Structure and Properties
4-Bromo-2-iodo-1-(methoxymethoxy)benzene (CAS: 98273-59-7) is a halogenated aromatic compound with the molecular formula C₈H₇BrIO₂ and a molecular weight of 328.95 g/mol. Its structure features a benzene ring substituted with bromine (Br) at position 4, iodine (I) at position 2, and a methoxymethoxy (MOM) protecting group at position 1. The MOM group enhances solubility in organic solvents and stabilizes the compound during synthetic reactions .
Synthesis The compound is synthesized from 4-bromo-2-iodophenol (V.69) via protection of the hydroxyl group with chloromethyl methyl ether (MOM-Cl) in dichloromethane (DCM) under argon, with triethylamine (TEA) as a base. The reaction proceeds at 0°C, yielding the final product after purification .
Applications
This compound is a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Ullmann) due to the ortho-iodo and para-bromo substituents, which act as reactive handles for sequential functionalization .
Properties
IUPAC Name |
4-bromo-2-iodo-1-(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrIO2/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSYERIKTORZOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Bromo-2-iodo-1-methoxymethoxy-benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, 2-iodo-1-methoxymethoxy-benzene, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Methoxymethoxylation: The intermediate product is then treated with methoxymethyl chloride (MOMCl) in the presence of a base like sodium hydride (NaH) to introduce the methoxymethoxy group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Bromo-2-iodo-1-methoxymethoxy-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the halogen atoms using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-2-iodo-1-methoxymethoxy-benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Bromo-2-iodo-1-methoxymethoxy-benzene exerts its effects depends on its interaction with molecular targets. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The methoxymethoxy group can undergo metabolic transformations, leading to the formation of active metabolites that interact with biological pathways.
Comparison with Similar Compounds
Structural Analogs
The following table compares 4-bromo-2-iodo-1-(methoxymethoxy)benzene with structurally related halogenated methoxy/methoxymethoxy benzene derivatives:
Substituent Effects on Reactivity
Halogen Reactivity :
- The iodo substituent in the target compound undergoes oxidative addition more readily than bromine in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), enabling sequential functionalization .
- In contrast, 4-bromo-2-methoxy-1-(methoxymethoxy)benzene (CAS: 132532-64-0) lacks iodine, limiting its use to single-step couplings .
- Protecting Groups: Methoxymethoxy (MOM): Acid-labile, removed with HCl/MeOH. Ideal for multi-step synthesis . Benzyloxy (BnO): Requires hydrogenolysis (H₂/Pd-C), making it less compatible with halogenated substrates .
Physicochemical Properties
- Solubility : The MOM group enhances solubility in polar aprotic solvents (e.g., DCM, THF) compared to methoxy analogs .
- Stability : Iodo-substituted derivatives are light-sensitive, requiring storage in amber vials, whereas bromo-chloro analogs (e.g., 4-bromo-2-chloro-1-methoxybenzene) are more stable .
Biological Activity
4-Bromo-2-iodo-1-(methoxymethoxy)benzene is an aromatic compound notable for its unique structure, which includes bromine and iodine substituents on a benzene ring, along with a methoxymethoxy group. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities and applications in drug design and enzyme inhibition.
- Molecular Formula : C9H10BrI O2
- Molecular Weight : Approximately 312.93 g/mol
- Structural Features :
- Presence of halogen atoms (bromine and iodine) that may facilitate halogen bonding.
- The methoxymethoxy group enhances solubility and metabolic stability.
Mechanism of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with biological macromolecules, particularly proteins and enzymes. The halogen substituents can enhance binding affinity through halogen bonding, which is critical for the compound's role as a potential inhibitor in enzymatic reactions.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.
- Protein-Ligand Interactions : Its structural features allow it to form stable complexes with target proteins, which can be utilized in drug discovery.
Research Findings and Case Studies
Recent studies have highlighted the potential of this compound in various biological contexts:
- Inhibition Studies : Research indicates that the compound demonstrates significant inhibitory effects on certain enzymes involved in metabolic pathways. For instance, its interaction with cytochrome P450 enzymes has been documented, showing promise for drug metabolism studies .
- Binding Affinity : Computational modeling has been employed to predict the binding affinities of this compound with various protein targets. The presence of both bromine and iodine is shown to enhance binding through halogen bonds, making it a candidate for further medicinal chemistry explorations .
- Metabolic Transformations : The methoxymethoxy group may undergo metabolic transformations leading to active metabolites that could influence biological pathways, suggesting a need for further pharmacokinetic studies .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Differences |
|---|---|---|
| 4-Bromo-2-iodo-1-methoxybenzene | Lacks the methoxymethoxy group | Different reactivity and biological activity |
| 4-Bromo-2-chloro-1-(methoxymethoxy)benzene | Contains chlorine instead of iodine | Alters chemical behavior and interaction profile |
| 4-Bromo-2-iodoanisole | Contains a methoxy group instead of methoxymethoxy | Affects chemical behavior and potential applications |
The unique substitution pattern of this compound imparts distinct chemical reactivity and biological properties compared to these similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
